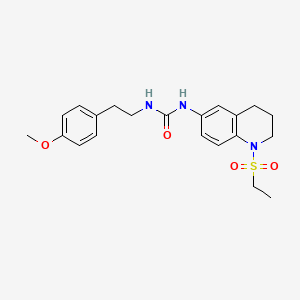
1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea
Activité Biologique
1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines a tetrahydroquinoline core with an ethylsulfonyl group and a phenethyl urea moiety, which may influence its pharmacological properties.
Chemical Structure and Properties
The chemical formula of the compound is C15H20N2O3S, with a molecular weight of approximately 320.40 g/mol. The structure includes:
- Tetrahydroquinoline Core : Known for its diverse biological activities.
- Ethylsulfonyl Group : Enhances solubility and may facilitate interactions with biological targets.
- Phenethyl Urea Moiety : Potentially contributes to the compound's activity against various diseases.
The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets such as enzymes and receptors. The ethylsulfonyl group can form hydrogen bonds and electrostatic interactions, while the tetrahydroquinoline core may engage in hydrophobic interactions with target sites. This dual interaction mechanism could modulate various biochemical pathways, leading to therapeutic effects.
In Vitro Studies
Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant biological activities, including:
- Anti-inflammatory Effects : Compounds similar to this compound have shown potential in inhibiting lipopolysaccharide (LPS)-induced TNF-alpha production .
- Antitumor Activity : Studies suggest that modifications in the urea structure can enhance inhibitory activity against tumor necrosis factor (TNF) production, indicating potential applications in cancer therapy .
In Vivo Studies
Preliminary animal studies have demonstrated promising results regarding the compound's efficacy:
- Model Organisms : In rat models, certain urea derivatives exhibited significant anti-inflammatory effects when administered orally .
- Behavioral Assays : Compounds derived from similar structures have been assessed in behavioral models for their antidepressant-like effects, showing efficacy at low doses .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinoline | Methyl instead of ethyl group | Moderate anti-inflammatory activity |
| 1-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinoline | Isoquinoline core | Different binding affinities |
| 1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-ol | Hydroxyl instead of amine group | Altered reactivity and solubility |
Case Study 1: Anti-inflammatory Activity
A study focusing on the anti-inflammatory properties of tetrahydroquinoline derivatives found that compounds with hydrophobic substituents exhibited enhanced inhibitory effects on TNF-alpha production in LPS-stimulated macrophages. This suggests that structural modifications can significantly impact biological activity.
Case Study 2: Anticancer Potential
In a recent investigation into the anticancer potential of similar compounds, it was observed that certain derivatives could effectively inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. These findings highlight the therapeutic promise of such compounds in oncology.
Propriétés
IUPAC Name |
1-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-3-29(26,27)24-14-4-5-17-15-18(8-11-20(17)24)23-21(25)22-13-12-16-6-9-19(28-2)10-7-16/h6-11,15H,3-5,12-14H2,1-2H3,(H2,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKXZLLIOSQULK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCCC3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














